molecular formula C18H18N6O3S B2945960 ethyl 2-(2-(p-tolyl)-2H-tetrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1396878-19-5

ethyl 2-(2-(p-tolyl)-2H-tetrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2945960
CAS No.: 1396878-19-5
M. Wt: 398.44
InChI Key: KRJJPSRWTWRQHY-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[d]thiazole core fused to a tetrazole ring via a carboxamide linkage. Key structural elements include:

  • Cyclopenta[d]thiazole: A five-membered dihydrothiazole ring fused to a cyclopentane moiety, providing rigidity and planar geometry.
  • Tetrazole substituent: The 2-(p-tolyl)-2H-tetrazole-5-carboxamido group introduces aromaticity and hydrogen-bonding capability. The p-tolyl (para-methylphenyl) group enhances lipophilicity.
  • Ethyl ester: The 4-carboxylate ester improves solubility and serves as a synthetic handle for further derivatization.

This structure is designed to balance metabolic stability (tetrazole as a carboxylic acid bioisostere) and target-binding interactions (amide and aromatic groups) .

Properties

IUPAC Name

ethyl 2-[[2-(4-methylphenyl)tetrazole-5-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3S/c1-3-27-17(26)12-8-9-13-14(12)19-18(28-13)20-16(25)15-21-23-24(22-15)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJJPSRWTWRQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2-(2-(p-tolyl)-2H-tetrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate, with the CAS number 1396878-19-5, is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article presents a detailed examination of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N6O3SC_{18}H_{18}N_{6}O_{3}S, and it has a molecular weight of 398.4 g/mol. The structure features a tetrazole ring, which is known for its electron-deficient nature and ability to participate in hydrogen bonding, enhancing its interaction with biological targets.

PropertyValue
CAS Number1396878-19-5
Molecular FormulaC₁₈H₁₈N₆O₃S
Molecular Weight398.4 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Antimicrobial Properties

Research indicates that derivatives of tetrazole, including the compound of interest, exhibit significant antimicrobial activity. In a study examining tetrazole-thiazole hybrids, it was found that certain derivatives displayed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound showed effectiveness against Staphylococcus aureus and Escherichia coli .

The mechanism by which these compounds exert their antibacterial effects may involve the disruption of bacterial cell wall synthesis or inhibition of critical enzymes within bacterial cells. The electron-rich character of the sulfur and nitrogen atoms in the thiazole and tetrazole rings enhances their ability to penetrate bacterial membranes .

Case Studies

  • Study on Antibacterial Activity :
    • A series of tetrazole derivatives were synthesized and tested for antimicrobial activity using the agar-well diffusion method. The results indicated that several compounds exhibited significant inhibition zones against common bacterial strains, suggesting their potential as lead compounds for antibiotic development .
  • Molecular Docking Studies :
    • Molecular docking studies have shown that this compound binds effectively to target proteins involved in bacterial metabolism. This binding potentially blocks essential biochemical pathways, leading to bacterial death .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related derivatives:

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
Ethyl 2-(2-(p-tolyl)-2H-tetrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate (Target) Cyclopenta[d]thiazole p-Tolyl tetrazole, ethyl ester ~443.5* High lipophilicity; potential for hydrogen bonding via tetrazole and amide
2-(Benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide Cyclopenta[d]thiazole Benzo[d][1,3]dioxole, cyclohexenylethyl amide 439.5 Enhanced solubility from polar carboxamide; bulky substituent may limit bioavailability
Ethyl 4-(2-(Benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperazine-1-carboxylate Cyclopenta[d]thiazole Piperazine, benzo[d][1,3]dioxole ~529.5* Basic piperazine nitrogen improves solubility; ester enables prodrug strategies
Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs Thiazole Pyridinyl, variable amines ~300–400* Pyridinyl enhances π-π stacking; amine substituents modulate potency

*Estimated based on molecular formulas.

Key Observations:
  • Tetrazole vs. Carboxylic Acid : The tetrazole in the target compound offers superior metabolic stability compared to carboxylic acid derivatives, as tetrazoles resist enzymatic hydrolysis .
  • Substituent Flexibility : The ethyl ester in the target compound allows for hydrolysis to a carboxylic acid, enabling prodrug strategies. In contrast, ’s piperazine-linked derivative introduces a basic center, enhancing aqueous solubility .
  • Aromatic vs. Aliphatic Groups : The p-tolyl group in the target compound increases lipophilicity compared to the benzo[d][1,3]dioxole in , which may improve membrane permeability but reduce solubility .

Hydrogen Bonding and Crystallography

  • The tetrazole and amide groups in the target compound can form bidirectional hydrogen bonds (N–H···N and C=O···H–N), akin to patterns described in . Such interactions may stabilize crystal packing or target binding .

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